molecular formula C24H26N8OS B12714407 Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- CAS No. 142287-35-2

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo-

Cat. No.: B12714407
CAS No.: 142287-35-2
M. Wt: 474.6 g/mol
InChI Key: GUZZSOKLLWQGEL-UHFFFAOYSA-N
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Description

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimido-pyrimidine core structure, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido-pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation at specific positions on the pyrimido-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the core structure.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- may be studied for its potential as a therapeutic agent

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can contribute to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido-pyrimidine derivatives with different substituents. Examples include:

  • Pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives with different alkyl or aryl groups.
  • Compounds with modifications at the piperazine or pyrimidine moieties.

Uniqueness

What sets Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- apart is its specific combination of substituents, which may confer unique biological activity or chemical reactivity. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

CAS No.

142287-35-2

Molecular Formula

C24H26N8OS

Molecular Weight

474.6 g/mol

IUPAC Name

7-methyl-1-phenyl-3-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-2-sulfanylidenepyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C24H26N8OS/c1-18-27-17-20-21(28-18)32(19-7-3-2-4-8-19)24(34)31(22(20)33)12-6-11-29-13-15-30(16-14-29)23-25-9-5-10-26-23/h2-5,7-10,17H,6,11-16H2,1H3

InChI Key

GUZZSOKLLWQGEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)N(C(=S)N(C2=O)CCCN3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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